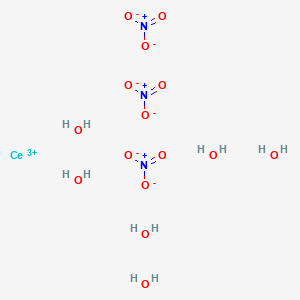

Nitrate de cérium(III) hexahydraté

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cerium(III) nitrate hexahydrate, also known as cerium nitrate, is a white, crystalline compound composed of cerium, nitrate, and six molecules of water. Cerium nitrate has a wide range of applications in various fields, such as scientific research, drug synthesis, and lab experiments.

Applications De Recherche Scientifique

Séparation du cérium des autres terres rares

Le nitrate de cérium(III) hexahydraté est utilisé dans la séparation du cérium des autres terres rares . Cela est dû aux propriétés chimiques uniques du cérium qui lui permettent d'être extrait sélectivement d'un mélange d'autres éléments de terres rares.

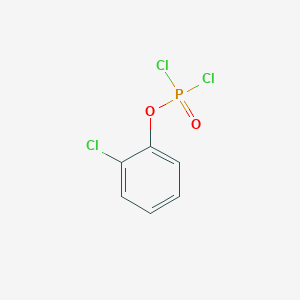

Catalyseur pour l'hydrolyse des esters d'acide phosphorique

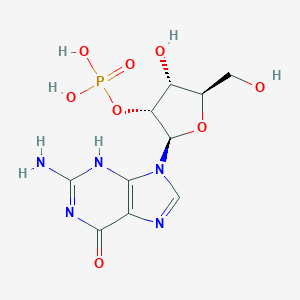

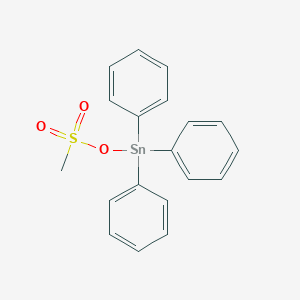

Ce composé joue un rôle important en tant que catalyseur pour l'hydrolyse des esters d'acide phosphorique . Les ions cérium(III) dans le composé peuvent accélérer la dégradation de ces esters, ce qui le rend utile dans diverses réactions chimiques.

Réactions hydrothermales

En raison de sa grande solubilité et de sa faible température de décomposition, le nitrate de cérium(III) hexahydraté est un réactif idéal pour les réactions hydrothermales . Dans ces réactions, il peut faciliter la synthèse de divers matériaux dans des conditions de haute température et de haute pression.

Traitement sol-gel

Le nitrate de cérium(III) hexahydraté est également utilisé dans le traitement sol-gel . Il s'agit d'une méthode de production de matériaux solides à partir de petites molécules. Les ions cérium(III) peuvent contribuer à catalyser la formation du gel, contrôlant ainsi la croissance de la microstructure du matériau.

Réactions de coprécipitation et de calcination

Ce composé est un réactif idéal pour les réactions de coprécipitation et de calcination

Mécanisme D'action

Target of Action

Cerium(III) nitrate hexahydrate is a widely used source of cerium in materials science . It is often used in the synthesis of micro- or nano-structured ceria (cerium oxide) . The primary targets of this compound are the materials or substances that it interacts with during these processes.

Mode of Action

The compound has a strong interfacial interaction, i.e., ion-dipole interaction via the formation of hydrogen bonds between the water molecules of the salts and the polar dipoles of the polymer chains . This interaction results in improved electroactive β phase nucleation and a large dielectric constant in PVDF films .

Pharmacokinetics

Due to its high solubility in water, alcohol, and acetone , it can be inferred that it has good bioavailability. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The result of the action of Cerium(III) nitrate hexahydrate is largely dependent on its application. In materials science, it contributes to the formation of micro- or nano-structured ceria . In the context of PVDF films, it improves electroactive β phase nucleation and increases the dielectric constant .

Action Environment

The action, efficacy, and stability of Cerium(III) nitrate hexahydrate can be influenced by various environmental factors. For instance, it is hygroscopic and air-sensitive , suggesting that moisture and oxygen levels in the environment can affect its stability and reactivity. Furthermore, its high solubility and low decomposition temperature make it an ideal reagent for hydrothermal reactions, sol-gel processing, and co-precipitation and calcination reactions .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

It is known that cerium, the core element of this compound, can participate in redox reactions due to its ability to switch between the +3 and +4 oxidation states . This property could potentially influence various biochemical processes, although specific interactions with enzymes, proteins, and other biomolecules have not been extensively reported.

Cellular Effects

Cerium oxide nanoparticles, which can be synthesized using this compound, have been shown to exhibit antioxidant properties, protecting cells from oxidative stress

Molecular Mechanism

As a source of cerium, it may exert its effects through the redox activity of cerium ions

Temporal Effects in Laboratory Settings

Cerium(III) nitrate hexahydrate is known to be stable under normal conditions . It begins to thermally decompose at 190 °C, with complete decomposition to the oxide by 400 °C . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been extensively reported.

Propriétés

| { "Design of Synthesis Pathway": "The synthesis of Cerium(III) nitrate hexahydrate can be achieved through a simple reaction between cerium oxide and nitric acid.", "Starting Materials": [ "Cerium oxide (CeO2)", "Nitric acid (HNO3)", "Distilled water (H2O)" ], "Reaction": [ "Dissolve 9.76 g of cerium oxide in 100 mL of concentrated nitric acid.", "Heat the mixture to 80-90°C and stir until the cerium oxide is completely dissolved.", "Slowly add distilled water to the mixture while stirring until the total volume reaches 500 mL.", "Filter the solution to remove any impurities.", "Allow the solution to cool to room temperature.", "Crystals of Cerium(III) nitrate hexahydrate will start to form.", "Collect the crystals by filtration and wash them with distilled water.", "Dry the crystals at 60°C for several hours until a constant weight is obtained." ] } | |

Numéro CAS |

10294-41-4 |

Formule moléculaire |

CeH3NO4 |

Poids moléculaire |

221.14 g/mol |

Nom IUPAC |

cerium;nitric acid;hydrate |

InChI |

InChI=1S/Ce.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |

Clé InChI |

DHBGEZZULIYPKP-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Ce+3] |

SMILES canonique |

[N+](=O)(O)[O-].O.[Ce] |

Pictogrammes |

Oxidizer; Corrosive; Irritant |

Origine du produit |

United States |

Q & A

Q1: What is the molecular formula and weight of Cerium(III) nitrate hexahydrate?

A1: The molecular formula of Cerium(III) nitrate hexahydrate is Ce(NO3)3·6H2O. Its molecular weight is 434.22 g/mol.

Q2: What spectroscopic techniques are used to characterize Cerium(III) nitrate hexahydrate?

A2: Various spectroscopic techniques are employed to characterize Cerium(III) nitrate hexahydrate, including:* X-ray diffraction (XRD): Used to determine the crystal structure and phase purity of Cerium(III) nitrate hexahydrate and cerium oxide derived from it. [, , , , , , , , ] * Fourier transform infrared spectroscopy (FTIR): Provides information about the functional groups and bonding interactions present in the compound. [, , , ]* UV-Vis Spectroscopy: Helps analyze the electronic transitions and optical properties of the compound, particularly useful in studying cerium oxide nanoparticles. [, , , , ] * X-ray photoelectron spectroscopy (XPS): Used to determine the oxidation states of cerium and other elements present in the compound. [, , , ]* Raman Spectroscopy: Provides complementary information to FTIR, particularly sensitive to metal-oxygen bonds and useful for studying cerium oxide. []

Q3: In what applications is the stability of Cerium(III) nitrate hexahydrate crucial?

A4: Stability is crucial in applications where controlled release of cerium ions is desired, such as:* Corrosion inhibition: Cerium(III) nitrate hexahydrate is used as a corrosion inhibitor in coatings for aluminum alloys. Its controlled release of cerium ions provides long-term protection against corrosion. [, ]* Catalysis: The compound serves as a precursor for cerium oxide catalysts. Its thermal decomposition under controlled conditions yields cerium oxide nanoparticles with specific properties. [, , , ]

Q4: How does the synthesis method affect the catalytic properties of CeO2 derived from Cerium(III) nitrate hexahydrate?

A6: The synthesis method significantly influences the size, morphology, and surface properties of the resulting CeO2 nanoparticles, ultimately impacting their catalytic activity. * Precipitation methods using different precipitating agents and surfactants can produce CeO2 nanoparticles with varying sizes and morphologies, impacting their catalytic performance. [, , , ]* Combustion synthesis at low temperatures can yield nano-crystalline CeO2 pigments with controlled particle sizes and colors, influencing their applications in pigments and potentially catalysis. []* Solvothermal synthesis offers control over particle size and Ce3+/Ce4+ ratios in CeO2, affecting its photocatalytic activity for hydrogen production. []

Q5: Are there any studies on the selectivity of Cerium(III) nitrate hexahydrate-derived catalysts?

A7: While detailed selectivity studies are limited in the provided research, the choice of support and promoters significantly influences the catalytic selectivity of CeO2-based catalysts. For instance, in CO2 methanation, the composite oxide support containing ZrO2, TiO2, and CeO2, along with the Ni active phase, drives the reaction selectively towards methane production. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(1H-imidazol-2-yl)ethyl]-1H-imidazole](/img/structure/B77620.png)